(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide
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Description
(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C15H11ClN4OS and its molecular weight is 330.79. The purity is usually 95%.
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Biological Activity
The compound (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is a derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole and pyrazole exhibit significant antimicrobial properties. For example, a study evaluated various thiazol-4-one/thiophene-bearing pyrazole derivatives for their in vitro antimicrobial activities. The most active derivative showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Key Findings:
- MIC Values: The compound demonstrated potent activity with MIC values indicating strong antibacterial effects.
- Biofilm Inhibition: It effectively inhibited biofilm formation, outperforming standard antibiotics like Ciprofloxacin.
- Synergistic Effects: The compound exhibited synergistic effects when combined with other antibiotics, reducing their MICs significantly.
Anticancer Activity
The compound's anticancer potential has also been explored. Research indicates that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, certain thiazole-linked pyrazoles have shown cytotoxic effects against different cancer cell lines .
Mechanisms of Action:
- DNA Gyrase and DHFR Inhibition: The compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM and 0.52–2.67 μM, respectively .
- Cytotoxicity Testing: In vitro studies revealed noncytotoxicity at concentrations above 60 μM, indicating a favorable safety profile .
Comparative Efficacy Table
Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) | Biofilm Inhibition |
---|---|---|---|
(Z)-N-(6-chloro...) | 0.22 - 0.25 μg/mL | 12.27 - 31.64 μM | Yes |
Other Thiazole Derivatives | Varies | Varies | Yes |
Case Study 1: Antimicrobial Evaluation
In a comprehensive study involving multiple derivatives, the compound was tested for its ability to combat biofilm formation in Staphylococcus species. Results indicated a significant reduction in biofilm mass compared to untreated controls and established antibiotics .
Case Study 2: Anticancer Testing
A series of thiazole-pyrazole derivatives were evaluated for their anticancer properties against A549 lung adenocarcinoma cells. The results suggested that modifications to the thiazole moiety enhanced cytotoxic activity, with some compounds demonstrating IC50 values significantly lower than those of standard chemotherapeutics .
Properties
IUPAC Name |
N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4OS/c1-3-7-20-12-5-4-10(16)9-13(12)22-15(20)17-14(21)11-6-8-19(2)18-11/h1,4-6,8-9H,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBSAVOFRUXJFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.